molecular formula C21H18Cl2N2O3S B322199 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B322199
M. Wt: 449.3 g/mol
InChI Key: ADKQNLOAZUWWLO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S. This compound is known for its unique chemical structure, which includes two chlorine atoms, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonylation: Introduction of the sulfonyl group.

    Amidation: Formation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form different oxidation states.

    Reduction: Reaction with reducing agents to convert specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}benzamide
  • 2,4-dichloro-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide

Uniqueness

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.

Properties

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H18Cl2N2O3S/c1-13-9-14(2)11-17(10-13)25-29(27,28)18-6-4-16(5-7-18)24-21(26)19-8-3-15(22)12-20(19)23/h3-12,25H,1-2H3,(H,24,26)

InChI Key

ADKQNLOAZUWWLO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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